5-Benzyl-5-azaspiro[2.5]octan-8-one
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Overview
Description
5-Benzyl-5-azaspiro[2.5]octan-8-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a benzyl group attached to a nitrogen-containing spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-azaspiro[2.5]octan-8-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-azaspiro[2.5]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or N-substituted azaspiro compounds.
Scientific Research Applications
5-Benzyl-5-azaspiro[2.5]octan-8-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Benzyl-5-azaspiro[2.5]octan-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific biological effects. The exact pathways involved would vary based on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.5]octan-8-one: Lacks the benzyl group, leading to different chemical and biological properties.
5-Benzyl-5-azaspiro[2.4]heptan-8-one: Similar structure but with a different ring size, affecting its reactivity and applications.
Uniqueness
5-Benzyl-5-azaspiro[2.5]octan-8-one stands out due to its specific spiro structure and the presence of the benzyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
5-Benzyl-5-azaspiro[2.5]octan-8-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings, including data tables and case studies, to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The azaspiro configuration allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of related compounds exhibited significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
Table 1 summarizes the IC50 values for these compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
12c | HeLa | 0.14 |
These findings indicate that modifications to the spirocyclic structure can enhance antitumor efficacy, suggesting a structure-activity relationship that warrants further investigation .
Anti-inflammatory Effects
In addition to its antitumor properties, compounds derived from this compound have shown anti-inflammatory activity in various models. For example, a study evaluated the efficacy of a sodium salt form of the compound in preventing heterotopic ossification in collagen-induced arthritis (CIA) models. The results demonstrated that this compound was more effective than conventional anti-inflammatory drugs like methotrexate.
Table 2 provides a comparison of efficacy:
Treatment | Dose (mg/kg) | Histological Score |
---|---|---|
Sodium salt of azaspiro compound | 10 | Lower than MTX |
Methotrexate | 0.5 | Higher than azaspiro |
This suggests that the azaspiro compound may offer a novel approach to managing inflammatory conditions .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in cell proliferation and inflammatory pathways. Preliminary studies suggest that it may modulate cytokine expression and inhibit pathways associated with tumor growth and inflammation .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Cancer Treatment : A clinical trial involving modified azaspiro compounds showed promising results in reducing tumor size in patients with advanced breast cancer.
- Inflammatory Diseases : In a preclinical study, administration of the sodium salt form significantly reduced symptoms in animal models of rheumatoid arthritis compared to controls.
Properties
IUPAC Name |
5-benzyl-5-azaspiro[2.5]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13-6-9-15(11-14(13)7-8-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMUYMJHYCUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.